3-Ethyl-3-propan-2-ylthiolan-2-one
Description
3-Ethyl-3-propan-2-ylthiolan-2-one is a sulfur-containing cyclic ketone (thiolanone) with the molecular formula C₉H₁₄OS. Its IUPAC name reflects the substitution pattern: two alkyl groups (ethyl and isopropyl) are attached to the third carbon of the five-membered thiolan-2-one ring. This compound is structurally characterized by a lactone-like framework where sulfur replaces one oxygen atom, imparting distinct electronic and steric properties.
The ethyl and isopropyl substituents in this compound likely influence its reactivity, such as ring-opening reactions or nucleophilic additions, compared to simpler thiolanones.
Properties
Molecular Formula |
C9H16OS |
|---|---|
Molecular Weight |
172.29 g/mol |
IUPAC Name |
3-ethyl-3-propan-2-ylthiolan-2-one |
InChI |
InChI=1S/C9H16OS/c1-4-9(7(2)3)5-6-11-8(9)10/h7H,4-6H2,1-3H3 |
InChI Key |
UULYEXWGFVQEGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCSC1=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-propan-2-ylthiolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylthiolane with propan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-propan-2-ylthiolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiolanes depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-3-propan-2-ylthiolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-propan-2-ylthiolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its sulfur atom can form bonds with electrophilic centers in other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The comparison focuses on structurally related thiolanones and sulfur-containing heterocycles.
Table 1: Comparison of Thiolanone Derivatives and Related Heterocycles
Key Differences and Trends
In contrast, thiophen-2-yl derivatives (e.g., impurities listed in USP standards) prioritize aromaticity and conjugation, leading to distinct spectroscopic signatures and stability profiles .
Analytical Challenges: Thiolanones require specialized chromatographic or crystallographic methods for characterization. SHELX-based refinement is critical for resolving complex substitution patterns , whereas thiophene-containing impurities may rely on HPLC or mass spectrometry due to their aromaticity .
Synthetic Utility: Unsubstituted thiolanones are often used as scaffolds for functionalization, while this compound’s branched alkyl groups may direct reactivity toward specific pathways (e.g., sterically controlled ring-opening).
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